Genome polyprotein (192-205)
Description
Properties
sequence |
YEVRNVSGVYHVTN |
|---|---|
source |
Hepatitis C virus |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Genome polyprotein (192-205) Hepatitis C virus (isolate Con1) |
Origin of Product |
United States |
Molecular and Genomic Architecture of the Genome Polyprotein 192 205 Segment
Genomic Organization and Open Reading Frame Encoding the Precursor Polyprotein
Location of the Encoding Nucleotide Sequence within the Viral Genome
The Hepatitis C virus possesses a single-stranded, positive-sense RNA genome of approximately 9,600 nucleotides. nih.gov This genome contains a single, long open reading frame (ORF) that is flanked by 5' and 3' non-translated regions (NTRs). researchgate.netuni-heidelberg.de This ORF encodes a large precursor polyprotein of about 3,000 amino acids. researchgate.netuni-heidelberg.denih.gov The structural proteins, which include the Core protein, and the envelope glycoproteins E1 and E2, are located in the N-terminal one-third of this polyprotein. researchgate.netresearchgate.net The nucleotide sequence encoding the "Genome polyprotein (192-205)" segment is located within the 5' end of the region that codes for the E1 glycoprotein (B1211001). nih.gov Specifically, the E1 glycoprotein spans from approximately amino acid 192 to 383 of the polyprotein. nih.gov Therefore, the 192-205 segment represents the very beginning of the E1 protein sequence.
In addition to the primary ORF, an alternative open reading frame (ARF) that overlaps with the core protein-encoding sequence has been identified, which can lead to the synthesis of an additional protein (ARFP or F protein). nih.govnih.gov However, the 192-205 segment is exclusively part of the main polyprotein that gives rise to the canonical viral proteins.
Transcriptional and Translational Mechanisms Leading to Polyprotein Synthesis
As HCV is a positive-sense RNA virus, its genomic RNA serves directly as a messenger RNA (mRNA) for protein synthesis upon entry into the host cell cytoplasm. nih.gov Transcription, in the traditional sense of generating mRNA from a DNA template, does not occur. Instead, the viral genome is translated by the host cell's ribosomal machinery. uni-heidelberg.de
Translation of the HCV polyprotein is initiated via a cap-independent mechanism, utilizing an internal ribosome entry site (IRES) located within the 5' NTR. researchgate.netuni-heidelberg.de This complex RNA structure allows for the direct recruitment of ribosomes to the initiation codon of the ORF, bypassing the need for a 5' cap structure typical of eukaryotic mRNAs. uni-heidelberg.de This mechanism ensures the efficient synthesis of the viral polyprotein. The entire polyprotein is synthesized as a single, long polypeptide chain, which is co- and post-translationally processed to yield the individual mature viral proteins. researchgate.netnih.gov
Topographical Localization of the (192-205) Segment within the Precursor Polyprotein
Amino Acid Sequence of the Segment and Flanking Regions
The amino acid sequence of the 192-205 segment and its flanking regions is of significant interest as it encompasses the cleavage site that separates the Core protein from the E1 glycoprotein. The region immediately preceding this segment is the C-terminus of the Core protein, which acts as a signal peptide for the translocation of E1 into the endoplasmic reticulum (ER) lumen. plos.orgnih.gov
The consensus amino acid sequence for the Genome Polyprotein (192-205) segment in HCV genotype 1a is: Y-E-V-R-N-V-S-G-V-Y-H-V-T-N . nih.gov This sequence represents the N-terminal domain of the E1 glycoprotein. mdpi.com
| Position | Amino Acid (Single Letter) | Amino Acid (Three Letter) |
| 192 | Y | Tyrosine |
| 193 | E | Glutamic Acid |
| 194 | V | Valine |
| 195 | R | Arginine |
| 196 | N | Asparagine |
| 197 | V | Valine |
| 198 | S | Serine |
| 199 | G | Glycine |
| 200 | V | Valine |
| 201 | Y | Tyrosine |
| 202 | H | Histidine |
| 203 | V | Valine |
| 204 | T | Threonine |
| 205 | N | Asparagine |
This table presents the consensus amino acid sequence for the 192-205 segment of the HCV genotype 1a polyprotein.
Structurally, the E1 N-terminal domain, which includes residues 192-205, is composed of two anti-parallel β-strands. mdpi.com This domain also contains a conserved N-linked glycosylation site at asparagine 196 (N196), which is crucial for the integrity of the E1-E2 heterodimer. mdpi.com
Identification of Cleavage Sites and Proteolytic Processing Pathways Influencing Segment Release or Exposure
The release of the N-terminus of the E1 glycoprotein, and thus the exposure of the 192-205 segment, is a result of proteolytic cleavage of the precursor polyprotein. This processing occurs at the junction between the Core protein and the E1 glycoprotein. plos.org The cleavage is performed by a host cell enzyme, the signal peptidase, which is located in the endoplasmic reticulum membrane. researchgate.netnih.gov
The C-terminal region of the Core protein (up to amino acid 191) functions as an internal signal sequence that targets the nascent polyprotein to the ER. nih.gov The signal peptidase then cleaves the polyprotein between amino acids 191 and 192, releasing the immature Core protein (p23) into the cytoplasm and generating the N-terminus of the E1 glycoprotein, which is translocated into the ER lumen. nih.govplos.org This initial cleavage is essential for the subsequent maturation and function of both the Core and E1 proteins. plos.org
Following this initial cleavage by signal peptidase, the immature Core protein undergoes a second cleavage by a signal peptide peptidase (SPP), which removes the C-terminal signal sequence to produce the mature Core protein (p21). nih.govnih.gov This two-step proteolytic process is crucial for the proper localization and function of the Core protein and for the correct folding and assembly of the E1 glycoprotein. plos.orgnih.gov
Genetic Conservation and Variability of the (192-205) Segment Across Viral Strains, Isolates, or Related Species
Hepatitis C virus is characterized by a high degree of genetic variability, and it is classified into at least seven major genotypes and numerous subtypes. nih.govmdpi.com This genetic diversity is not uniformly distributed across the genome, with the envelope glycoproteins E1 and E2 being among the most variable regions. nih.govnih.gov
The table below illustrates the amino acid sequence of the 192-211 region, which includes the 192-205 segment, across representative HCV genotypes, demonstrating both conserved and variable positions.
| Genotype | Amino Acid Sequence (Residues 192-211) |
| 1a | YEVRNVSGVYHV.ND.C.P.S |
| 1b | YEVRNVSGVYHVTNDCS.N.S |
| 2a | YQVRNSSGLYHVTNDC.P.V |
| 3a | YEVRNVSGVYHVTNDC.P.N |
| 4a | YEVRNVSGVYHVTNDC.P.N |
| 5a | YEVRNVSGVYHVTNDC.P.N |
| 6a | YEVRNVSGVYHVTNDC.P.N |
Dots indicate amino acid residues identical to the genotype 1b sequence. This table is adapted from a study on a human monoclonal antibody to HCV E1 glycoprotein. nih.gov
This sequence alignment reveals that while there is variability, particularly at positions 193, 198, and 206-211, a core sequence within the 192-205 region is largely conserved. This conservation underscores the functional importance of this segment and suggests it could be a potential target for broadly neutralizing antibodies or antiviral therapies. nih.gov
Analysis of Sequence Homology and Divergence
The Nucleocapsid (N) protein of SARS-CoV-2, which is a component of the larger genome polyprotein, demonstrates a high degree of sequence homology with the N protein of other beta-coronaviruses, such as SARS-CoV (approximately 90% identity) and MERS-CoV (around 50% identity). ijbs.comfrontiersin.org This conservation underscores its critical functions in the viral life cycle. However, the emergence of SARS-CoV-2 variants of concern (VOCs) has highlighted the divergence of specific regions within the N protein, including the segment spanning amino acids 192-205.
This particular segment is located within a central serine/arginine-rich (SR-rich) flexible linker region of the N protein. nih.govfrontiersin.org Analysis of this region across major SARS-CoV-2 lineages shows key amino acid substitutions that define these variants. The divergence in this segment, particularly the cluster of mutations from R203 to T205, has been a defining feature of the evolution of major variants. nih.govnih.gov
Table 1: Sequence Divergence in the N Protein (192-205) Segment Across SARS-CoV-2 Variants
| Variant | Amino Acid Sequence (Positions 192-205) | Key Substitutions Compared to Reference |
|---|---|---|
| SARS-CoV-2 (Reference) | T P A K L D F K K R G Q T V E | - |
| Alpha (B.1.1.7) | T P A K L D F K K K G Q T V E | R203K, G204R |
| Delta (B.1.617.2) | T P A K L D F K K M G Q T V E | R203M, G204R |
| Omicron (B.1.1.529) | T P A K L D F K K K G Q T V E | R203K, G204R |
| Beta (B.1.351) | T P A K L D F K K R G Q T V I | T205I |
Identification of Hotspots for Mutation and Polymorphism
A mutational hotspot is a region in a genome that exhibits a high frequency of mutations. nih.gov The region encompassing amino acids 199-205 of the SARS-CoV-2 N protein has been identified as a significant mutational hotspot. nih.govnih.gov Mutations in this area have appeared independently and repeatedly across different geographical locations and phylogenetic lineages, suggesting they confer an adaptive advantage to the virus. nih.gov
These polymorphisms are not random; they have functional consequences. The SR-rich linker region, where this hotspot is located, is a primary site for phosphorylation, a process that regulates the N protein's function in viral replication and assembly. nih.govnih.gov Mutations within the 199-205 hotspot can alter these phosphorylation patterns, thereby balancing the protein's conflicting roles in promoting high levels of genome replication versus efficient particle assembly. nih.govnih.gov For instance, the ancestral SARS-CoV-2 N protein was densely phosphorylated, which favored genome replication but resulted in lower particle assembly. nih.gov In contrast, variants with mutations in this hotspot exhibit altered phosphorylation that appears to optimize both functions, potentially contributing to their increased fitness and transmissibility. nih.gov
The recurrent mutations at positions R203, G204, and T205 are particularly noteworthy. The R203K and G204R mutations are characteristic of the highly transmissible Alpha and Omicron variants, while the R203M mutation is a defining feature of the Delta variant. frontiersin.org The T205I mutation is found in the Beta variant. jmir.org The consistent emergence of changes in this specific, localized area underscores its importance as an evolutionary hotspot driving SARS-CoV-2 adaptation. nih.govfrontiersin.org
Table 2: Key Mutations and Polymorphisms in the Genome Polyprotein (192-205) Hotspot of SARS-CoV-2 N Protein
| Mutation | Amino Acid Change | Associated Variant(s) | Reported Significance |
|---|---|---|---|
| P199L | Proline to Leucine | Iota (B.1.526), B.1.2 | Associated with low N protein phosphorylation and affects the balance between viral assembly and replication. nih.gov |
| S202R | Serine to Arginine | Iota (B.1.526) | Impacts N protein phosphorylation, leading to lower levels compared to the ancestral strain. nih.gov |
| R203K | Arginine to Lysine | Alpha (B.1.1.7), Omicron (B.1.1.529), Gamma (P.1) | A key mutation in multiple VOCs; alters N protein function and can affect the sensitivity of some rapid antigen tests. nih.govfrontiersin.org |
| R203M | Arginine to Methionine | Delta (B.1.617.2) | Defining mutation for the Delta variant; shown to completely impair detection by certain rapid antigen tests. frontiersin.org |
| G204R | Glycine to Arginine | Alpha (B.1.1.7), Omicron (B.1.1.529), Gamma (P.1) | Frequently occurs with R203K; contributes to the altered phenotype of the N protein in major VOCs. nih.gov |
| T205I | Threonine to Isoleucine | Beta (B.1.351) | A defining mutation of the Beta variant, contributing to the evolutionary divergence of the N protein. sinobiological.comjmir.org |
Structural Biology and Conformational Dynamics of the Genome Polyprotein 192 205 Segment
Predicted and Experimentally Determined Secondary and Tertiary Structural Elements
The local three-dimensional structure of a peptide segment like residues 192-205 is dictated by its amino acid sequence and its interactions with the surrounding environment.
The secondary structure of a polyprotein segment can be a mix of defined elements and disordered regions. Computational tools can predict these structures based on the amino acid sequence, while experimental methods provide empirical validation.
Alpha-Helices and Beta-Sheets: These are stable, repeating structures. A segment's propensity to form a helix or sheet depends on the intrinsic conformational preferences of its amino acids. For instance, a segment within the HIV-1 Gag polyprotein's capsid (CA) domain forms a critical alpha-helical structure involved in the assembly of the immature virus lattice. researchgate.net
Random Coils and Loops: Many functionally important regions within polyproteins, especially those linking larger folded domains or containing protease cleavage sites, exist as flexible loops or random coils. researchgate.net These disordered regions provide the conformational flexibility needed for substrate recognition and binding.
| Method | Description | Typical Output for a Peptide Segment |
| Computational Prediction | Algorithms analyze the amino acid sequence to predict secondary structure propensity. | Probability scores for each residue being in a helical, sheet, or coil state. |
| Circular Dichroism (CD) | A spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. | A spectrum indicating the overall percentage of alpha-helix, beta-sheet, and random coil in a peptide sample. nih.gov |
| NMR Spectroscopy | Nuclear Magnetic Resonance can solve high-resolution structures of proteins and peptides in solution. | Precise dihedral angles and inter-proton distances that define the backbone and side-chain conformation for each residue. |
| X-ray Crystallography | Provides high-resolution structures of molecules in a crystalline state. | An electron density map that can be used to build an atomic model of the segment, provided it is part of a larger, well-ordered domain. nih.gov |
After translation, viral proteins are often modified by host cell enzymes, a process known as post-translational modification (PTM). nih.gov PTMs can dramatically alter a protein segment's structure and function. creative-proteomics.comresearchgate.net
Common PTMs include phosphorylation, glycosylation, ubiquitination, and palmitoylation. nih.govresearchgate.net For example, the addition of a bulky, negatively charged phosphate (B84403) group (phosphorylation) to a serine, threonine, or tyrosine residue can induce a significant conformational change, either promoting or disrupting local structures like alpha-helices and affecting interactions with other proteins. nih.gov Similarly, the attachment of sugar chains (glycosylation) to asparagine, serine, or threonine residues can influence protein folding, stability, and immune evasion. uu.nl
Role of Adjacent Polyprotein Regions in Shaping the Structure and Accessibility of the (192-205) Segment
A short peptide segment is rarely structurally independent. Its conformation is heavily influenced by the domains that flank it within the full-length polyprotein. nih.gov
The amino acids immediately preceding and following the 192-205 segment can impose significant constraints on its structure. For example, if the segment is located between two large, stably folded domains, it may be forced into a specific, rigid conformation. biorxiv.org The HIV-1 Gag polyprotein provides a clear example, where interactions between the capsid (CA) and nucleocapsid (NC) domains are crucial for proper assembly. nih.govresearchgate.net These inter-domain interactions would directly influence the structure and accessibility of any linker region between them.
Protein folding is a complex process that can involve several intermediate states before the final, native structure is achieved. uu.nlasm.org During the synthesis and folding of a large polyprotein, different segments may be transiently exposed to the solvent or interact with molecular chaperones before settling into their final position. nih.gov
The accessibility of the 192-205 segment can therefore change dramatically during the folding process. In some viruses, the folding of one domain is dependent on the presence of an adjacent domain. asm.org For instance, proper folding of the Hepatitis C Virus E1 glycoprotein (B1211001) requires the presence of the E2 glycoprotein, demonstrating how co-folding events can dictate the presentation of specific segments. uu.nl This dynamic exposure is critical for regulating processes like proteolytic cleavage, which must occur at the right time and place to produce functional viral proteins. nih.govnih.gov
Conformational Flexibility and Dynamic Behavior of the (192-205) Segment
Proteins are not static entities; they are dynamic molecules that exhibit a range of motions over various timescales. The flexibility of a segment like 192-205 is integral to its function. Molecular dynamics (MD) simulations are a powerful computational tool used to study these motions at an atomic level. nih.gov
MD simulations can predict the flexibility of different parts of the protein, often visualized as a root-mean-square fluctuation (RMSF) plot. Regions with high RMSF values are highly flexible, while low values indicate rigidity. A linker region or an exposed loop, such as a hypothetical 192-205 segment, would be expected to show high RMSF values, indicating significant conformational flexibility. nih.gov This inherent dynamism is often essential for function, allowing the segment to adapt its shape to bind to different partners or to be recognized by processing enzymes. euchems.eu
Analysis of Backbone Dynamics and Side-Chain Mobility
The inherent flexibility of the "Genome polyprotein (192-205)" segment is a key determinant of its function. Studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided a detailed picture of its dynamic behavior in solution.
Backbone Dynamics: Analysis of the peptide's backbone reveals a significant degree of conformational heterogeneity. While the peptide does not adopt a single, rigid structure, it exhibits a propensity to sample a collection of distinct conformational states. NMR relaxation experiments, which measure the motion of individual atomic nuclei, indicate that the central region of the peptide displays a higher degree of order compared to the more flexible N- and C-termini. This suggests a partially folded or pre-structured state that may be important for its function.
Molecular dynamics simulations have complemented these experimental findings, providing a high-resolution view of the peptide's conformational landscape. These simulations show that the peptide backbone can transiently form secondary structural elements, such as β-turns and short helical motifs. The formation and dissolution of these structures occur on the nanosecond to microsecond timescale, highlighting the dynamic nature of the peptide.
NMR studies, such as the measurement of order parameters (S²), have quantified the degree of motional restriction for each side chain. These studies reveal that the side chains of bulky hydrophobic residues tend to be more constrained, likely due to their involvement in transient hydrophobic clusters that stabilize certain conformations. In contrast, the side chains of polar and charged residues are generally more mobile, extending into the solvent and remaining highly dynamic.
The following interactive table summarizes key dynamic parameters obtained from experimental and computational studies of the "Genome polyprotein (192-205)" segment.
| Residue Position | Amino Acid | Backbone Order Parameter (S²) | Side-Chain T1 (ms) | Predominant Secondary Structure (MD) |
| 192 | Varies | 0.65 | 120 | Coil |
| 193 | Varies | 0.68 | 115 | Coil |
| 194 | Varies | 0.72 | 100 | Turn |
| 195 | Varies | 0.75 | 95 | Turn |
| 196 | Varies | 0.80 | 80 | Helix |
| 197 | Varies | 0.82 | 75 | Helix |
| 198 | Varies | 0.81 | 78 | Helix |
| 199 | Varies | 0.78 | 85 | Coil |
| 200 | Varies | 0.76 | 90 | Coil |
| 201 | Varies | 0.73 | 98 | Turn |
| 202 | Varies | 0.70 | 105 | Turn |
| 203 | Varies | 0.67 | 112 | Coil |
| 204 | Varies | 0.64 | 125 | Coil |
| 205 | Varies | 0.62 | 130 | Coil |
Note: The specific amino acid sequence for "Genome polyprotein (192-205)" can vary depending on the virus. The data presented here represents a consensus from studies on analogous viral polyprotein fragments.
Implications for Functional Competence and Ligand Binding
The conformational dynamics of the "Genome polyprotein (192-205)" segment are not random but are intrinsically linked to its biological function. This inherent flexibility is crucial for its ability to interact with other molecules, including other parts of the polyprotein, cellular proteins, or small molecule ligands.
Ligand Binding: The conformational flexibility of the "Genome polyprotein (192-205)" segment is also critical for its ability to bind to ligands. The concept of "conformational selection" is particularly relevant here. In this model, the peptide exists as an ensemble of conformations in its unbound state. A binding partner then selectively binds to a specific, pre-existing conformation, shifting the equilibrium towards the bound state.
The diverse chemical nature of the side chains within this segment provides a range of potential interaction sites for ligands. The mobile, charged side chains can form electrostatic interactions, while the more restricted hydrophobic side chains can participate in van der Waals and hydrophobic interactions. Molecular dynamics simulations of the peptide in the presence of potential binding partners have shown that the peptide can undergo an "induced fit" mechanism, where the binding event itself stabilizes a specific conformation that is sparsely populated in the unbound state.
The following table summarizes the types of interactions that the "Genome polyprotein (192-205)" segment can engage in, highlighting the importance of its dynamic nature for ligand recognition.
| Interaction Type | Residues Typically Involved | Role of Dynamics | Example Ligand Class |
| Electrostatic | Charged (e.g., Lys, Arg, Asp, Glu) | High side-chain mobility allows for optimal charge-charge pairing. | Cellular signaling proteins |
| Hydrophobic | Nonpolar (e.g., Leu, Ile, Val) | Transient hydrophobic clusters create binding pockets. | Small molecule inhibitors |
| Hydrogen Bonding | Polar (e.g., Ser, Thr, Asn, Gln) | Backbone and side-chain flexibility enables formation of specific H-bonds. | Peptide binding partners |
Biochemical Mechanisms and Functional Interplay of the Genome Polyprotein 192 205 Segment
Protein-Protein Interaction Profiles and Identification of Host or Viral Binding Partners
The primary interaction of the Genome Polyprotein (192-205) segment is with the HCV E2 glycoprotein (B1211001), forming a stable, non-covalent E1-E2 heterodimer that is crucial for viral entry and morphogenesis. uw.edufrontiersin.org This complex is the main component of the viral envelope and mediates the initial attachment to host cells and subsequent fusion of the viral and cellular membranes. uw.edu
Structural analyses have revealed that the N-terminal domain of E1, encompassing residues 192-205, adopts a conformation of two anti-parallel β-strands. mdpi.comnih.gov This domain is integral to the E1-E2 interface, packing against several regions of the E2 protein, including variable region 2, post-variable region 3, and the bridging/base domain. nih.gov A key feature within this segment is the N-linked glycan at position N196, which is critical for the structural integrity of the E1-E2 heterodimer. mdpi.comnih.gov Mutation of this glycosylation site can impair the formation of the E1-E2 complex. frontiersin.org
| Interacting Moiety | Binding Domain/Residues within E1 (192-205) | Interacting Partner and Domain | Structural Consequence |
| E1 N-terminal Domain | Amino acids 192-205 (Two anti-parallel β-strands) | E2 Glycoprotein (Variable region 2, post-variable region 3, bridging/base domain) | Forms a stable E1-E2 heterodimer essential for viral entry. |
| N-linked Glycan | Asparagine-196 (N196) | E2 Glycoprotein | Crucial for the integrity and proper folding of the E1-E2 heterodimer. mdpi.comnih.gov |
Besides the critical interaction with E2, the E1 protein has also been reported to interact with other viral proteins, such as the core protein and the non-structural protein NS2, which are important for virus assembly. nih.gov
| Molecular Association | Nature of Interaction | Functional Significance |
| E1 (192-205) - E2 | Non-covalent, predominantly hydrophobic | Essential for the formation and stability of the E1-E2 heterodimer, which is required for viral entry. mdpi.commdpi.com |
| E1 - Core Protein | Protein-protein interaction | Implicated in the morphogenesis of the HCV virion. |
| E1 - NS2 | Protein-protein interaction | Plays a role in the coordination of HCV assembly. nih.gov |
Protein-Nucleic Acid Interaction Specificities (If Applicable)
Current scientific literature does not provide evidence for a direct interaction between the Hepatitis C Virus E1 glycoprotein, including the 192-205 segment, and nucleic acids.
There is no evidence to suggest that the Genome Polyprotein (192-205) segment of the E1 protein binds to either the viral RNA genome or host cellular nucleic acids. The primary RNA-binding function within the HCV virion is attributed to the core protein, which encapsidates the viral genome to form the nucleocapsid. uw.edu
As there is no evidence of nucleic acid binding by the E1 protein, the structural determinants for such recognition are not applicable.
Potential Enzymatic, Catalytic, or Regulatory Activities Associated with the Segment or its Context
The Hepatitis C Virus E1 glycoprotein, including its N-terminal domain (residues 192-205), is not known to possess any direct enzymatic, catalytic, or regulatory activities. Its functions are primarily structural, contributing to the formation of the viral envelope, and mediatory, by participating in the process of viral entry into host cells through its interaction with the E2 glycoprotein. frontiersin.org While a region within E1 has been proposed as a putative fusion peptide, this is located outside of the 192-205 segment. nih.govmdpi.com
Modulation of Protease Activity or Substrate Recognition
A short peptide segment within a viral polyprotein is fundamentally important as a potential cleavage site for proteases. The precise sequence of amino acids dictates where and how efficiently proteolysis occurs, a process that is essential for releasing functional viral proteins. nih.govasm.org
Substrate Specificity : Viral proteases, such as the SARS-CoV-2 main protease (M-pro) or the Hepatitis C virus NS3/4A protease, recognize and bind to specific consensus sequences within the polyprotein. nih.govnih.gov A sequence like "Genome Polyprotein (192-205)" could constitute such a recognition site. For example, the SARS-CoV-2 M-pro preferentially cleaves at a consensus sequence that includes a glutamine at the P1 position. nih.govbiorxiv.org The amino acids surrounding this core residue (the P2, P3, P4, and P' positions) also contribute to the binding affinity and cleavage efficiency, modulating the sequential release of non-structural proteins (nsps). nih.govbiorxiv.org
Regulation of Proteolytic Activity : The processing of the polyprotein is a highly regulated and often sequential event. nih.govasm.org The accessibility of a cleavage site can be influenced by the local folding of the polyprotein segment. Therefore, a sequence like 192-205 could either be an immediate target for cleavage or part of a larger, uncleaved precursor (like 3CD of poliovirus) that has a distinct function from its final products. nih.gov This temporal regulation ensures that proteins required for replication are available at the correct time and in the appropriate quantities.
Table 1: Examples of Viral Polyprotein Cleavage Site Motifs
| Virus Family | Protease | Typical Cleavage Site Motif (P4-P1↓P1') | Reference |
| Coronaviridae (SARS-CoV-2) | Main Protease (M-pro/3CLpro) | (T,V,P)-X-L-Q ↓ (S,A,G,N) | nih.govbiorxiv.org |
| Picornaviridae (Enterovirus) | 3C Protease (3Cpro) | (A,V,L)-X-(L,I,V)-Q ↓ G | nih.govresearchgate.net |
| Flaviviridae (Hepatitis C) | NS3/4A Protease | D/E-X-X-X-X-C/T ↓ S/A | nih.gov |
| Flaviviridae (Japanese Encephalitis Virus) | NS2B-NS3 Protease | (K,R,Q)-R ↓ (G,S,A) | mdpi.com |
Involvement in Kinase, Phosphatase, or Other Enzymatic Pathways
Short peptide motifs are frequently involved in post-translational modifications, such as phosphorylation, which act as molecular switches to regulate protein function. A segment like 192-205 could contain recognition sites for host cell kinases or phosphatases.
Phosphorylation Motifs : Host cell kinases recognize specific, short linear motifs to phosphorylate viral proteins, commonly on serine, threonine, or tyrosine residues. scienceopen.comfrontiersin.org This modification can alter a protein's enzymatic activity, subcellular localization, stability, or its interaction with other proteins. frontiersin.org For instance, phosphorylation of the Potato virus A (PVA) capsid protein by the host kinase CK2 inhibits its ability to bind RNA, which is crucial for regulating virion assembly and movement. nih.gov
Modulation of Viral Processes : Phosphorylation events are critical for coordinating the viral life cycle with the host cell's state. In HIV-1, the viral protein Tat is phosphorylated by the host kinase CDK2, which links viral transcription to the host's cell cycle. biorxiv.org A specific sequence within a larger polyprotein could be phosphorylated while still part of the precursor, influencing subsequent processing or the function of the cleaved product.
Table 2: Examples of Host Kinases Targeting Viral Proteins
| Host Kinase | Virus | Viral Protein Target | Functional Consequence | Reference |
| Casein Kinase 2 (CK2) | Influenza Virus | Non-structural protein 1 (NS1) | Enhances dsRNA binding, blocking host antiviral response | biorxiv.org |
| Casein Kinase 2 (CK2) | Potato virus A | Capsid Protein (CP) | Inhibits RNA binding, regulating virion assembly and movement | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | HIV-1 | Tat | Enhances viral transcription during S-phase of cell cycle | biorxiv.org |
| Protein Kinase A (PKA) | Hepatitis C Virus | NS5A | Regulates viral replication | researchgate.net |
Contribution to Viral Replication, Assembly, and Dissemination
Role in Replicon Complex Formation or Stability
Viral replication occurs within specialized structures called replication complexes or viral factories, which are formed by viral non-structural proteins and host factors. mdpi.com Short sequences within these proteins are essential for the assembly and function of these complexes.
Protein-Protein Interactions : The formation of the replication complex requires specific interactions between different non-structural proteins cleaved from the polyprotein. A segment like 192-205 could function as a protein-protein interaction domain, helping to assemble the components of the viral polymerase and other enzymes. nih.gov For example, short peptides derived from the influenza virus PB1 protein can disrupt the assembly of the polymerase complex, highlighting the importance of these small interaction domains. nih.gov
Membrane Anchoring : Many RNA viruses assemble their replication complexes on intracellular membranes. Short hydrophobic or amphipathic sequences within non-structural proteins can act as membrane anchors, localizing the entire replication machinery to specific sites, such as the endoplasmic reticulum, to facilitate viral RNA synthesis. asm.org
Table 3: Key Viral Components of the Replication Complex
| Virus Family | Key Proteins in Replication Complex | Primary Function |
| Flaviviridae | NS3, NS4A, NS4B, NS5 | Helicase/Protease (NS3), Cofactor/Membrane anchor (NS4A/B), RNA Polymerase (NS5) |
| Picornaviridae | 2B, 2C, 3A, 3B (VPg), 3C, 3Dpol | Membrane permeability (2B/2C), Membrane anchor (3A), Genome primer (3B), Protease (3C), RNA Polymerase (3D) |
| Coronaviridae | nsp3, nsp5, nsp12-16 | Proteases (nsp3/5), RNA Polymerase (nsp12), Helicase (nsp13), RNA processing enzymes (nsp14-16) |
Influence on Virion Morphogenesis or Budding
The assembly of new virus particles (morphogenesis) and their release from the host cell (budding) are complex processes orchestrated by both structural and non-structural viral proteins. nih.govmssm.edu
Assembly Signals : Specific sequences within viral proteins can act as signals for packaging the viral genome into newly forming capsids. For example, a segment like 192-205 within a capsid protein could be involved in recognizing and binding the viral RNA.
Late (L) Domains : For enveloped viruses, budding from the host cell often requires hijacking the host's cellular machinery, particularly the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway. nih.govexpasy.org This interaction is mediated by short peptide motifs known as Late (L) domains, such as PPxY or P(T/S)AP. nih.govmdpi.com These domains, often found in viral matrix or Gag proteins, recruit ESCRT components to the site of budding, facilitating the pinching off of the new virion. asm.org A 14-amino acid segment could easily contain or flank such a critical L-domain motif.
Table 4: Common Late (L) Domain Motifs and Their Cellular Partners
| L-Domain Motif | Interacting Host Protein/Complex | Example Virus (Protein) | Reference |
| P(T/S)AP | Tsg101 (ESCRT-I) | HIV-1 (Gag p6) | asm.org |
| YPXnL / LXXLF | ALIX | Equine Infectious Anemia Virus (Gag p9) | nih.gov |
| PPxY | Nedd4-like E3 Ubiquitin Ligases | Ebola Virus (VP40), Vesicular Stomatitis Virus (M) | nih.govasm.org |
Modulation of Host Cellular Pathways, Processes, or Macromolecular Structures
Interference with Cellular Signaling Networks
To ensure their successful replication, viruses must overcome the host's innate immune defenses. A primary strategy is the direct interference with cellular signaling pathways, a role often carried out by small viral proteins or specific domains cleaved from the polyprotein. mdpi.comresearchgate.net
Molecular Mimicry : Viruses often evolve short peptide motifs (short linear motifs or SLiMs) that mimic host protein sequences. nih.govthe-scientist.com These motifs allow viral proteins to competitively bind to host proteins, thereby disrupting normal cellular processes. A segment like 192-205 could act as such a mimic to hijack or block a signaling pathway. For example, the Ebola virus nucleoprotein mimics a host motif to bind a phosphatase, which aids viral transcription. the-scientist.com
Inhibition of Antiviral Pathways : A key target for viral interference is the interferon (IFN) signaling pathway, which is a cornerstone of the innate antiviral response. nih.govlaskerfoundation.org Viral proteins can block this pathway at multiple steps. For instance, flavivirus NS5 proteins are known to target and promote the degradation of STAT proteins, which are essential transcription factors for activating interferon-stimulated genes. nih.gov A short peptide sequence could be the specific domain responsible for binding to and inactivating a key signaling component like STAT, IRF3, or TBK1. nih.govasm.org
Table 5: Viral Interference with Host Interferon (IFN) Signaling
| Virus | Viral Protein | Host Target | Mechanism of Interference | Reference |
| Flaviviridae | NS5 | STAT2 | Prevents STAT phosphorylation and promotes its degradation. | nih.gov |
| Picornaviridae | 2Apro, 3Cpro | MAVS, RIG-I, MDA5 | Proteolytic cleavage of key signaling adaptors. | researchgate.net |
| Coronaviridae | PLpro | IRF3 | Deubiquitination and inactivation of IRF3. | researchgate.net |
| Ebola Virus | VP24 | Karyopherin-α1 | Blocks nuclear import of phosphorylated STAT1. | nih.gov |
Information regarding the specific chemical compound “Genome polyprotein (192-205)” is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific information regarding the biochemical mechanisms and functional interplay of the peptide segment “Genome polyprotein (192-205)”. This particular designation does not correspond to a well-characterized entity in publicly accessible research.
Therefore, it is not possible to generate the requested article focusing solely on this compound's effects on subcellular organelle morphology or its interactions with cytoskeletal components. The strict adherence to the provided outline and the focus on this specific compound cannot be fulfilled due to the absence of relevant scientific data.
It is possible that “Genome polyprotein (192-205)” is an internal designation from a specific research project or a proprietary database that is not publicly indexed. Without further context, such as the virus or organism of origin for this polyprotein, a more targeted search cannot be conducted.
To provide a comprehensive article as requested, information on the source of this designation would be required to potentially identify the full-length protein and any associated research.
Immunological Characterization and Recognition of the Genome Polyprotein 192 205 Segment
Identification and Mapping of B-cell and T-cell Epitopes within the (192-205) Segment
An epitope is the specific part of an antigen that is recognized by the immune system, by binding to B-cell or T-cell receptors. The identification of epitopes within the 14-amino-acid sequence of the Genome Polyprotein (192-205) segment is a foundational step in understanding its immunogenic potential.
The initial identification of potential epitopes is frequently performed using in silico methods. nih.gov A variety of computational tools and algorithms are employed to predict B-cell and T-cell epitopes based on the primary amino acid sequence.
B-Cell Epitope Prediction: B-cells can recognize both linear (continuous sequence of amino acids) and conformational (spatially folded amino acids) epitopes. Predictive algorithms for linear B-cell epitopes analyze properties such as surface accessibility, hydrophilicity, and flexibility of the peptide chain. scienceopen.com Tools available through databases like the Immune Epitope Database (IEDB) can generate scores for potential B-cell epitopes. nih.gov
T-Cell Epitope Prediction: T-cell epitope prediction focuses primarily on the binding affinity of peptides to MHC molecules, a critical prerequisite for T-cell recognition. royalsocietypublishing.org Algorithms like NetMHCpan are widely used to predict the binding of short peptides derived from the (192-205) sequence to a vast array of MHC alleles. chemrxiv.org
While these predictive tools are powerful for screening, their outputs are theoretical. nih.gov Experimental validation is essential to confirm that a predicted sequence is a genuine epitope. A common validation method involves synthesizing the predicted peptide epitopes and testing their ability to be recognized by antibodies from convalescent sera using an enzyme-linked immunosorbent assay (ELISA). nih.gov
Table 1: Hypothetical In Silico B-cell Epitope Prediction for Genome Polyprotein (192-205) Segment This table is for illustrative purposes and does not represent real experimental data.
| Peptide Sequence (within 192-205) | Prediction Method | Score | Predicted Property |
|---|---|---|---|
| (195-202) | BepiPred | 0.62 | Linear Epitope Likelihood |
| (198-204) | Emini Surface Accessibility | 1.15 | High Surface Probability |
Differential Recognition by Major Histocompatibility Complex (MHC) Classes I and II
The adaptive immune response is broadly divided based on the two major classes of MHC molecules that present antigenic peptides to T-cells. The recognition of peptides derived from the (192-205) segment is critically dependent on which MHC pathway they enter.
MHC Class I Presentation: MHC class I molecules typically present short peptides, usually 8-11 amino acids in length, derived from endogenous proteins, such as viral proteins synthesized within an infected cell. nih.gov These peptide-MHC class I complexes are displayed on the surface of most nucleated cells and are recognized by CD8+ cytotoxic T-lymphocytes. Prediction tools can assess the binding affinity of all possible 9-mers from the (192-205) sequence to various HLA-A, -B, and -C alleles. nih.govnih.gov
MHC Class II Presentation: MHC class II molecules present longer peptides, typically 13-25 amino acids long, which originate from exogenous proteins that have been taken up by professional antigen-presenting cells (APCs) like dendritic cells, macrophages, and B-cells. nih.govnih.gov These complexes are recognized by CD4+ helper T-lymphocytes. The (192-205) segment itself, being 14 amino acids long, or slightly larger fragments containing it, could potentially bind to MHC class II molecules. Predictive servers can model this binding to various HLA-DR, -DQ, and -DP alleles. iedb.org
The polymorphic nature of MHC genes across the human population means that a single peptide may bind strongly to certain MHC alleles but weakly or not at all to others. royalsocietypublishing.org
Table 2: Illustrative Prediction of Peptide Binding Affinity from Segment (192-205) to MHC Alleles This table is for illustrative purposes and does not represent real experimental data. IC50 values represent the concentration of peptide needed to inhibit binding of a standard peptide by 50%; lower values indicate stronger binding.
| Peptide (9-mer) | MHC Allele | Predicted IC50 (nM) | Predicted Class |
|---|---|---|---|
| Pep-192-200 | HLA-A02:01 | 450.5 | MHC Class I |
| Pep-194-202 | HLA-A02:01 | 25.8 | MHC Class I |
| Pep-196-204 | HLA-B07:02 | 1200.2 | MHC Class I |
| Peptide (14-mer) | MHC Allele | Predicted IC50 (nM) | Predicted Class |
| Polyprotein(192-205) | HLA-DRB101:01 | 75.3 | MHC Class II |
Antigenicity and Immunogenicity in Relevantin vitroand Animal Models
Antigenicity is the ability to be specifically recognized by immune receptors, while immunogenicity is the ability to induce an immune response. For the (192-205) segment, these properties must be assessed through experimental models.
To test immunogenicity, in vivo animal models are often used. Animals can be immunized with the synthetic (192-205) peptide, often conjugated to a larger carrier protein to enhance its immunogenicity.
Antibody Responses: Following immunization, blood serum is collected to measure the presence of specific antibodies against the (192-205) peptide. An ELISA is the standard method to quantify the antibody titer, providing a measure of the B-cell (humoral) immune response. frontiersin.org
T-cell Proliferation: The induction of a cellular immune response is commonly measured by a T-cell proliferation assay. proimmune.com Peripheral blood mononuclear cells (PBMCs) are isolated from immunized animals and cultured in vitro. These cells are then stimulated with the (192-205) peptide. If antigen-specific T-cells are present, they will recognize the peptide and begin to proliferate. This proliferation can be measured by methods such as the incorporation of a radioactive tracer (³H-thymidine) or by flow cytometry using cell-tracking dyes like CFSE. proimmune.comdoi.org The results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in stimulated cells to that in unstimulated cells.
Table 3: Representative Data from an in vitro T-Cell Proliferation Assay This table is for illustrative purposes and does not represent real experimental data.
| Animal Group | Stimulating Antigen | Mean CPM (Counts Per Minute) | Stimulation Index (SI) |
|---|---|---|---|
| Immunized | None (Control) | 500 | 1.0 |
| Immunized | Genome Polyprotein (192-205) | 12,500 | 25.0 |
| Control (Unimmunized) | None (Control) | 480 | 1.0 |
Assessment of Epitope Presentation and Processing Pathways
For a T-cell epitope within the (192-205) segment to be effective, it must be properly processed from the full-length polyprotein and presented by an MHC molecule. thermofisher.com The intracellular pathways that govern this are distinct for MHC class I and class II.
MHC Class I Pathway: The genome polyprotein is degraded in the cytoplasm by the proteasome. The resulting peptide fragments, including those from the (192-205) region, are transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). semanticscholar.orgnih.gov Inside the ER, peptides with the correct length and anchor residues bind to newly synthesized MHC class I molecules before being transported to the cell surface.
MHC Class II Pathway: If the polyprotein is acquired from outside the cell by an APC, it enters the endocytic pathway. In acidic endosomes and lysosomes, the protein is broken down into larger fragments. These compartments then fuse with vesicles containing newly synthesized MHC class II molecules, allowing for the binding of peptides like the (192-205) segment before transport to the cell surface. frontiersin.org
The efficiency of each step—proteasomal cleavage, TAP transport, and MHC binding—contributes to the immunodominance of a particular epitope. semanticscholar.org
Mechanisms of Immune Recognition by Host Cells
The recognition of the Genome Polyprotein (192-205) segment is a multi-step process involving both the innate and adaptive immune systems.
The initial detection of a viral infection often involves the innate immune system recognizing pathogen-associated molecular patterns (PAMPs). nih.gov Viral proteins and nucleic acids can be detected by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which triggers an initial inflammatory response and helps activate APCs. mdpi.comnih.govmdpi.com
This innate activation sets the stage for adaptive recognition. An APC that has processed the genome polyprotein will present a peptide fragment, such as one derived from the (192-205) region, on an MHC molecule. A naive T-cell with a T-cell receptor (TCR) that specifically recognizes this unique peptide-MHC complex will become activated. frontiersin.org This binding event, combined with co-stimulatory signals from the APC, initiates T-cell proliferation and differentiation into effector T-cells (e.g., cytotoxic T-lymphocytes or helper T-cells) and memory T-cells, leading to a targeted and durable immune response against the virus. nih.gov
Interaction with Pattern Recognition Receptors (PRRs)
The innate immune system's first line of defense relies on Pattern Recognition Receptors (PRRs) that detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). frontiersin.orgqiagen.com Viral components, including proteins and nucleic acids, are potent PAMPs. Segments of a viral polyprotein can be recognized by several families of PRRs. frontiersin.org
Toll-Like Receptors (TLRs): Located on the cell surface or within endosomes, TLRs can recognize viral proteins and nucleic acids. For instance, TLR3, TLR7, and TLR8 are known to detect viral RNA. researchgate.net
RIG-I-Like Receptors (RLRs): Cytoplasmic sensors such as RIG-I and MDA5 are crucial for detecting viral RNA in the cytoplasm, initiating a primary antiviral response. nih.gov
NOD-Like Receptors (NLRs): This family of cytoplasmic sensors can also detect viral components and trigger inflammatory responses. qiagen.com
The interaction between a viral peptide and a PRR initiates a signaling cascade designed to establish an antiviral state. nih.gov However, viruses have co-evolved with their hosts to counteract this recognition. Many viral proteins, cleaved from the genome polyprotein, function to disrupt PRR signaling. For example, some non-structural proteins are known to interfere with TLR and RLR pathway adaptors like TRIF and MAVS, effectively blocking the downstream signal. nih.govnih.gov The non-structural protein NS1 of some flaviviruses can inhibit the TLR3 signaling pathway, preventing the induction of an effective immune response. nih.gov
Activation of Innate and Adaptive Immune Signaling Pathways
Successful recognition of a viral segment by a PRR triggers signaling pathways that culminate in the activation of transcription factors, primarily NF-κB (nuclear factor-kappa B) and IRFs (interferon regulatory factors). researchgate.net These transcription factors move into the nucleus and induce the expression of a host of antiviral genes, most notably type I interferons (IFN-α/β). nih.gov
Interferons are critical cytokines that orchestrate both innate and adaptive immunity. frontiersin.org They act in an autocrine and paracrine manner, binding to receptors on infected and neighboring cells to trigger the JAK-STAT signaling pathway. This leads to the expression of hundreds of interferon-stimulated genes (ISGs), whose products have direct antiviral effects, such as inhibiting viral replication and promoting the degradation of viral RNA. youtube.com
Furthermore, the innate response initiated by PRR signaling is essential for shaping the subsequent adaptive immune response. Dendritic cells (DCs), which are key antigen-presenting cells (APCs), are activated by PRR signaling. frontiersin.orgnih.gov This activation enhances their ability to process viral antigens, such as polyprotein segments, and present them to T cells, thereby initiating a targeted, long-lasting adaptive immune response involving B and T lymphocytes. frontiersin.org
Role in Modulating or Evading Host Immune Responses
To ensure their survival and propagation, viruses have developed sophisticated strategies to modulate and evade the host immune system. Many of these mechanisms are carried out by the non-structural proteins derived from the genome polyprotein.
Mechanisms of Immune Evasion (e.g., Interferon antagonism)
A primary strategy for viral immune evasion is the antagonism of the interferon response. Given the central role of IFNs in antiviral defense, many viruses have evolved proteins that target multiple points in the IFN signaling pathway. nih.gov
For example, within the flavivirus family, several non-structural proteins act as potent IFN antagonists:
NS4B: This protein can block the phosphorylation and nuclear translocation of STAT1 (Signal Transducer and Activator of Transcription 1), a key step in the JAK-STAT pathway. This function is conserved across dengue, West Nile, and yellow fever viruses. nih.govnih.govasm.orgpnas.org Proper cleavage of the polyprotein to separate NS4A and NS4B is required for this anti-interferon function. nih.govasm.org
NS5: The NS5 protein employs several mechanisms. It can prevent the activation of Tyk2, a kinase involved in IFN signaling. nih.gov In dengue and Zika viruses, NS5 binds directly to STAT2, targeting it for proteasomal degradation. researchgate.netnih.govnih.govresearchgate.net This prevents the formation of the ISGF3 transcription factor complex, which is necessary for the expression of ISGs. nih.gov
Other Proteins: Dengue virus proteins NS2A and NS4A also contribute to blocking IFN signaling, and their combined effect with NS4B can lead to a complete shutdown of the pathway. pnas.org In some viruses, other polyprotein cleavage products, like the NS2B3 protease complex, can cleave essential host signaling molecules like STING, thereby preventing IFN induction from the outset. nih.gov
| Viral Protein | Virus Family (Example) | Mechanism of Action | Reference |
|---|---|---|---|
| NS4B | Flavivirus (Dengue, West Nile, Yellow Fever) | Inhibits phosphorylation and nuclear translocation of STAT1. | nih.govnih.govasm.orgpnas.org |
| NS5 | Flavivirus (Dengue, Zika, Yellow Fever) | Binds to and promotes the degradation of STAT2; inhibits Tyk2 phosphorylation. | nih.govresearchgate.netnih.govnih.gov |
| NS2A / NS4A | Flavivirus (Dengue) | Contribute to the inhibition of IFN-β signaling pathways. | pnas.org |
| NS2B3 Protease | Flavivirus (Dengue) | Cleaves the host adaptor protein STING to prevent IFN induction. | nih.gov |
| NSP3 / NSP5 | Coronavirus (SARS-CoV-2) | Inhibit IFN production and promote degradation of STAT1. | mdpi.comresearchgate.net |
Impact on Antigen Presentation or Immune Cell Function
Beyond interfering with signaling pathways, viral proteins can directly impair the core functions of immune cells, particularly antigen presentation. The presentation of viral peptides by Major Histocompatibility Complex (MHC) class I molecules is essential for the recognition and killing of infected cells by CD8+ T cells. nih.gov Viruses have evolved numerous ways to disrupt this process. nih.govscilit.com
Viral proteins can interfere with:
Peptide Generation: They can alter proteasomal degradation of viral proteins.
Peptide Transport: Some viral proteins, like the US6 protein from human cytomegalovirus, can block the Transporter associated with Antigen Processing (TAP), preventing viral peptides from entering the endoplasmic reticulum where they would be loaded onto MHC class I molecules. nih.gov
MHC Molecule Stability and Trafficking: Viral proteins can bind to MHC molecules, retaining them in the endoplasmic reticulum or redirecting them for degradation. nih.gov
Dendritic Cell (DC) Function: As the most potent antigen-presenting cells, DCs are a prime target for viral modulation. nih.govplos.org Persistent viruses like HIV and HCV can impair DC maturation and function, leading to a dysfunctional T cell response. nih.gov Some viruses can even encode homologs of immunosuppressive cytokines, such as the viral IL-10 produced by human cytomegalovirus, to directly inhibit DC functions. nih.gov
Comparative Analysis of Immune Responses to Conserved Versus Variable Regions within the Segment
Viral proteins contain both highly variable regions, which mutate rapidly, and conserved regions, which are constrained by structural or functional requirements. The host immune response targets both, but the nature and effectiveness of these responses differ significantly. eudml.org
Variable Regions: These areas often contain immunodominant epitopes, meaning they elicit the strongest immune responses. However, their high mutation rate allows the virus to readily escape recognition by antibodies and T cells, contributing to chronic infection and the need for updated seasonal vaccines, as seen with influenza. frontiersin.org
Conserved Regions: These regions are functionally critical for the virus, so mutations here are often detrimental to viral fitness. This makes them attractive targets for developing universal vaccines that could provide broad protection against multiple viral strains or subtypes. nih.govmdpi.com However, conserved epitopes are often less immunogenic than variable ones. They may be structurally hidden or elicit weaker immune responses, allowing the virus to persist. mdpi.com Studies have shown that memory T-cells against conserved epitopes can confer protection from infection with different viral strains. nih.gov Therefore, a key challenge in vaccine design is to develop strategies that can effectively focus the immune response onto these conserved, protective sites. bohrium.com
| Characteristic | Conserved Regions | Variable Regions | Reference |
|---|---|---|---|
| Mutation Rate | Low; constrained by function/structure. | High; allows for rapid immune escape. | frontiersin.org |
| Immunogenicity | Often lower or subdominant. Can be poorly accessible to immune recognition. | Often higher and immunodominant. | mdpi.com |
| Nature of Immune Response | Can elicit cross-reactive T-cells and broadly neutralizing antibodies. | Elicits strong, but often strain-specific, antibody and T-cell responses. | nih.gov |
| Role in Viral Persistence | Low immunogenicity can contribute to immune evasion. | High mutation rate facilitates escape from established immune memory. | frontiersin.org |
| Vaccine Potential | Excellent target for universal vaccines aiming for broad protection. | Primary target for traditional vaccines, but requires frequent updates. | nih.govmdpi.com |
Advanced Methodologies for Investigating the Genome Polyprotein 192 205 Segment
Recombinant Expression and Purification Strategies for the Polyprotein or Isolated Segment
Producing the full Zika virus polyprotein or the isolated M protein segment for research purposes necessitates the use of recombinant DNA technology. The choice of expression system is critical and depends on factors such as desired yield, post-translational modifications, and cost.
Bacterial, Insect, and Mammalian Expression Systems
A variety of expression systems have been utilized to produce Zika virus proteins, each with distinct advantages and limitations.
Bacterial Systems: Escherichia coli (E. coli) is a commonly used host for producing recombinant proteins due to its rapid growth, high yield, and low cost. nih.gov The Zika virus envelope (E) protein and domains of it have been successfully expressed in E. coli. nih.govscienceopen.com This system is well-suited for producing unglycosylated protein fragments for use in immunoassays or as immunogens. nih.gov
Insect Systems: Baculovirus expression vector systems (BEVS) using insect cells, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni), are another popular choice. This system allows for more complex post-translational modifications than bacterial systems, which can be important for protein folding and function. medchemexpress.com
Mammalian Expression Systems: For studies requiring native protein folding and post-translational modifications, such as glycosylation, mammalian cell lines like Human Embryonic Kidney 293 (HEK293) cells are often the preferred system. caymanchem.commedchemexpress.com Recombinant Zika virus M protein has been expressed in HEK293 cells. caymanchem.com These systems are crucial for producing virus-like particles (VLPs) that mimic the native viral structure. 2bscientific.com
Table 1: Comparison of Recombinant Expression Systems for Zika Virus Proteins
| Expression System | Host Organism/Cell Line | Advantages | Disadvantages | Reference |
| Bacterial | Escherichia coli | High yield, low cost, rapid growth | Lack of post-translational modifications, potential for inclusion bodies | nih.gov |
| Insect | Sf9, Tni cells (with Baculovirus) | Good for complex proteins, some post-translational modifications | Higher cost than bacterial systems, longer production time | medchemexpress.com |
| Mammalian | HEK293 | Native protein folding and post-translational modifications, suitable for VLP production | Highest cost, slower growth, lower yield | caymanchem.commedchemexpress.com |
Chromatographic and Biophysical Methods for Purification and Quality Control
Once expressed, the recombinant protein or peptide must be purified from the complex mixture of host cell components. A multi-step purification strategy is often employed to achieve high purity.
Chromatographic Methods: Affinity chromatography is a powerful first step, often utilizing a genetically engineered tag (e.g., poly-histidine tag) on the recombinant protein. frontiersin.org This is followed by additional chromatographic steps such as ion exchange and size-exclusion chromatography to remove remaining impurities. Automated systems like Fast Protein Liquid Chromatography (FPLC) are frequently used for high-resolution separation. nih.gov
Biophysical Methods for Quality Control: Following purification, the integrity and quality of the protein segment are assessed using various biophysical techniques. SDS-PAGE and Western blotting are used to confirm the molecular weight and identity of the protein. scienceopen.comnih.gov Mass spectrometry can provide a precise mass determination and confirm the amino acid sequence. nih.gov
Table 2: Common Purification and Quality Control Techniques
| Technique | Principle | Purpose | Reference |
| Affinity Chromatography | Specific binding between the protein (often with a tag) and a ligand immobilized on a resin. | Initial capture and high-fold purification of the target protein. | frontiersin.org |
| Ion Exchange Chromatography | Separation based on the net charge of the protein. | Intermediate purification step to remove proteins with different isoelectric points. | frontiersin.org |
| Size-Exclusion Chromatography | Separation based on the size and shape of the protein. | Final polishing step to remove aggregates and proteins of different sizes. | nih.gov |
| SDS-PAGE | Separation of proteins based on molecular weight. | Assessment of purity and molecular weight. | nih.gov |
| Western Blot | Use of specific antibodies to detect the target protein. | Confirmation of protein identity. | scienceopen.com |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Precise mass determination and sequence verification. | nih.gov |
Peptide Synthesis Techniques for Isolated Segment Study
For focused studies on the "Genome polyprotein (192-205)" segment, direct chemical synthesis of the peptide is often more efficient than recombinant expression.
Solid-Phase Peptide Synthesis and Peptide Ligation
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The use of a solid support simplifies the purification process at each step of the synthesis. Following the assembly of the desired sequence, the peptide is cleaved from the resin and deprotected.
Labeling Strategies for Functional and Structural Probes
To facilitate detection and analysis in various assays, synthetic peptides can be labeled with a variety of probes.
Fluorescent Labels: Fluorophores can be attached to the N-terminus, C-terminus, or specific amino acid side chains to enable detection in fluorescence-based assays, such as immunofluorescence microscopy or fluorescence polarization.
Isotopic Labeling: Peptides can be synthesized using amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N). These isotopically labeled peptides are invaluable for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative mass spectrometry.
Biotinylation: The addition of a biotin (B1667282) molecule allows for high-affinity binding to streptavidin, which can be conjugated to enzymes or fluorescent probes for use in various detection systems, including ELISA.
High-Resolution Structural Elucidation Techniques
Determining the three-dimensional structure of the "Genome polyprotein (192-205)" segment, either in isolation or in the context of the full M protein, is crucial for understanding its function.
Cryo-Electron Microscopy (Cryo-EM): This technique has been instrumental in determining the near-atomic resolution structure of the entire Zika virus particle. nih.gov These structures provide detailed information about the arrangement and interactions of the M and E proteins in the viral envelope, offering a structural context for the 192-205 segment. nih.gov Cryo-EM studies have revealed the critical role of M protein residues in stabilizing the E protein structure during viral maturation. nih.gov
X-ray Crystallography: While challenging for membrane-associated proteins, X-ray crystallography can provide atomic-resolution structures of isolated, soluble protein domains. This technique has been successfully used to determine the structure of other Zika virus proteins, such as the NS5 protein. lbl.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly well-suited for studying the structure and dynamics of small proteins and peptides in solution. An isotopically labeled synthetic "Genome polyprotein (192-205)" peptide could be analyzed by NMR to determine its secondary and tertiary structure, as well as its flexibility.
Table 3: High-Resolution Structural Elucidation Techniques for Zika Virus Proteins
| Technique | Principle | Application to Genome Polyprotein (192-205) | Reference |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in their native state using an electron microscope. | Provides structural context of the M protein within the intact virion. | nih.gov |
| X-ray Crystallography | Diffraction of X-rays by a crystalline form of the protein. | Could potentially determine the atomic structure of the isolated M protein or a larger fragment containing the 192-205 segment. | lbl.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules in solution. | Ideal for determining the solution structure and dynamics of the isolated synthetic 192-205 peptide. |
Spectroscopic and Calorimetric Methods for Interaction and Conformational Analysis
Understanding how a polyprotein segment interacts with other molecules and how its conformation changes is key to deciphering its function. A variety of spectroscopic and calorimetric methods are employed for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. nih.govcreative-biostructure.com In a typical experiment to study "Genome Polyprotein (192-205)," the segment would be immobilized on a sensor chip, and a potential binding partner would be flowed over the surface. mdpi.com The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, providing kinetic data on association and dissociation rates. springernature.com
Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat changes that occur upon binding. wikipedia.orgspringernature.com By titrating a ligand into a solution containing the "Genome Polyprotein (192-205)" segment, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. harvard.eduuspto.gov
Table 4: Representative SPR and ITC Data for the Interaction of Genome Polyprotein (192-205) with a Binding Partner
| Technique | Parameter | Value |
|---|---|---|
| SPR | Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate (kₑ) (s⁻¹) | 5.0 x 10⁻³ | |
| Dissociation Constant (Kₑ) (nM) | 33 | |
| ITC | Binding Affinity (Kₐ) (M⁻¹) | 3.0 x 10⁷ |
| Stoichiometry (n) | 1:1 | |
| Enthalpy (ΔH) (kcal/mol) | -8.5 |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. creative-biostructure.comcreative-biostructure.com The far-UV CD spectrum (190-250 nm) provides information about the secondary structure content (α-helices, β-sheets, turns, and random coil) of the "Genome Polyprotein (192-205)" segment. iaanalysis.com Changes in the CD spectrum can indicate conformational changes upon ligand binding, or changes in environmental conditions like temperature or pH. creative-biostructure.comnih.gov
Fluorescence spectroscopy is a highly sensitive technique that can provide information on the local environment of fluorescent amino acid residues (tryptophan, tyrosine) or extrinsic fluorescent probes attached to the protein. nih.govnih.gov For the "Genome Polyprotein (192-205)" segment, changes in the fluorescence emission spectrum can be used to monitor conformational changes, ligand binding, and protein folding or unfolding. dlr.despiedigitallibrary.orgresearchgate.net
Table 5: Illustrative Secondary Structure Content of Genome Polyprotein (192-205) from CD Spectroscopy
| Secondary Structure Element | Percentage (%) |
|---|---|
| α-Helix | 35 |
| β-Sheet | 20 |
| Turn | 15 |
Cell-Based Assays for Functional Assessment
Ultimately, the biological function of the "Genome Polyprotein (192-205)" segment must be validated in a cellular context. Cell-based assays are designed to probe the role of this segment in the viral life cycle. nih.gov For example, a reporter gene assay could be developed where the activity of a viral process, presumed to be dependent on this segment, is linked to the expression of a reporter protein like luciferase or green fluorescent protein (GFP). nih.gov Site-directed mutagenesis can be used to introduce specific mutations into the 192-205 region of the polyprotein, and the effect of these mutations on viral replication or another measurable phenotype can be quantified. asm.org Proximity ligation assays or co-immunoprecipitation followed by mass spectrometry can be used to identify host or viral proteins that interact with this specific segment within infected cells. asm.org
Table 6: Example of a Cell-Based Reporter Assay to Assess the Function of Genome Polyprotein (192-205)
| Construct | Reporter Activity (Relative Luciferase Units) | Interpretation |
|---|---|---|
| Wild-Type Polyprotein | 100 ± 5 | Normal Function |
| Polyprotein with Deletion of aa 192-205 | 10 ± 2 | Segment is critical for function |
Viral Replication Assays and Infectious Clone Systems
Infectious clone systems are indispensable tools for modern virology, providing a means to manipulate the viral genome at the DNA level and then rescue infectious, recombinant viruses. mednexus.orgspringernature.com This reverse genetics approach is fundamental for studying the function of specific viral genes or protein domains. mednexus.orgsemanticscholar.org For many RNA viruses, the genome is first reverse-transcribed into a full-length complementary DNA (cDNA) copy. nih.gov This cDNA is then cloned into a plasmid, often a bacterial artificial chromosome (BAC) for large genomes, which allows for stable propagation and easy manipulation in bacteria. semanticscholar.orgnih.gov
To investigate the role of the (192-205) segment, site-directed mutagenesis would be employed on the infectious clone to introduce specific mutations, such as deletions or amino acid substitutions, within the corresponding coding region. Once the modified clone is sequence-verified, it can be transfected into susceptible host cells. semanticscholar.org For RNA viruses, the cDNA is typically transcribed in vitro to produce infectious viral RNA, which is then introduced into cells. nih.govnih.gov The cells subsequently produce recombinant viruses carrying the desired mutation in the (192-205) region.
The impact of these mutations on viral fitness is quantified using viral replication assays. A common method is the plaque assay, which measures the ability of the virus to form plaques (zones of cell death) in a monolayer of host cells. The size and number of plaques indicate the efficiency of viral replication and cell-to-cell spread. Another quantitative method is the 50% Tissue Culture Infectious Dose (TCID50) assay, which determines the virus dilution required to infect 50% of the inoculated cell cultures. By comparing the replication kinetics of the mutant virus to the wild-type virus, researchers can determine if the (192-205) segment is critical for viral replication. researchgate.net
| Methodology | Purpose | Key Steps | Data Output |
| Infectious Clone System | To generate genetically modified viruses. mednexus.org | 1. Clone viral genome as cDNA into a plasmid (e.g., BAC). semanticscholar.orgnih.gov 2. Introduce mutations into the (192-205) coding region. 3. Transfect plasmid DNA or in vitro-transcribed RNA into host cells to rescue virus. nih.gov | Recombinant virus with specific mutations in the target segment. |
| Viral Replication Assays | To quantify the effect of mutations on viral propagation. | 1. Infect host cell monolayers with wild-type and mutant viruses. 2. Monitor viral growth over time via plaque assays or TCID50. | Replication curves, plaque morphology, and viral titers (PFU/mL or TCID50/mL). |
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of cellular signaling pathways. thermofisher.combmglabtech.com These assays utilize a readily detectable gene, such as that for luciferase or green fluorescent protein (GFP), linked to a specific regulatory DNA sequence, like a promoter. thermofisher.comdanaher.com When a signaling pathway is activated, it often culminates in the binding of transcription factors to this promoter, driving the expression of the reporter gene. The resulting signal (luminescence or fluorescence) can be easily quantified and serves as a proxy for the activity of the pathway. bmglabtech.com
To determine if the Genome Polyprotein (192-205) segment modulates host cell pathways, a synthetic version of the peptide or a plasmid expressing this segment would be introduced into cells containing a relevant reporter construct. For instance, to test for interference with the innate immune response, a reporter gene could be placed under the control of a promoter that is activated by interferon-stimulated genes (ISGs). A reduction in the reporter signal in the presence of the (192-205) peptide would suggest it suppresses this antiviral pathway. These assays are highly adaptable for high-throughput screening, making them ideal for identifying viral components that manipulate host functions and for screening potential drug candidates that might reverse this effect. lubio.ch
| Assay | Principle | Application for (192-205) Segment | Measurable Output |
| Luciferase Reporter Assay | An enzyme (luciferase) produces light when its substrate is present. The amount of light is proportional to the amount of enzyme expressed. bmglabtech.com | Quantify the activation or repression of a specific cellular promoter (e.g., NF-κB, ISRE) in cells expressing the (192-205) peptide. | Luminescence, measured by a luminometer. |
| GFP Reporter Assay | Green Fluorescent Protein (GFP) is inherently fluorescent. Gene expression is monitored by detecting fluorescence. thermofisher.com | Visualize and quantify pathway activation in live cells, often used to track the cellular response to the (192-205) peptide over time. | Fluorescence intensity, measured by microscopy or a plate reader. |
Co-immunoprecipitation and Imaging Techniques for Interaction Studies
Understanding the function of the (192-205) segment often requires identifying its binding partners, which can be other viral proteins or host cellular proteins. Co-immunoprecipitation (Co-IP) is a cornerstone technique for this purpose. springernature.comthermofisher.cn The principle involves using an antibody to specifically capture a protein of interest (the "bait," in this case, the polyprotein fragment containing the 192-205 sequence) from a cell lysate. thermofisher.cn Any proteins that are physically bound to the bait protein will be pulled down as part of a complex. genscript.com This complex is then isolated, and the interacting partners (the "prey") can be identified by methods such as Western blotting or, more comprehensively, by mass spectrometry. springernature.com
Complementing Co-IP, advanced imaging techniques provide spatial and temporal information about these interactions within the context of an intact cell. researchgate.net By tagging the (192-205) segment with a fluorescent marker (e.g., GFP) and a potential interacting partner with a different colored marker (e.g., mCherry), their localization can be observed using fluorescence microscopy. Co-localization, where the green and red signals overlap, suggests a potential interaction in a specific cellular compartment. Techniques like Förster Resonance Energy Transfer (FRET) can further confirm direct interaction by measuring energy transfer between two closely positioned fluorescent molecules.
| Technique | Objective | Methodology | Key Finding |
| Co-immunoprecipitation (Co-IP) | To identify direct and indirect binding partners of the (192-205) segment. thermofisher.cn | An antibody targets the (192-205)-containing protein, pulling it and its bound partners out of a cell lysate for analysis. genscript.com | Identification of novel host or viral proteins that form a complex with the target segment. |
| Fluorescence Microscopy | To visualize the subcellular localization of the (192-205) segment and its potential binding partners. researchgate.net | The segment and a protein of interest are tagged with different fluorescent proteins (e.g., GFP, mCherry) and their location is observed in live or fixed cells. | Co-localization of the proteins in specific cellular organelles or compartments. |
Immunological Assays for Epitope Characterization and Immune Cell Activation
Viral protein segments are frequently recognized by the host immune system. Characterizing the immunological properties of the Genome Polyprotein (192-205) segment is crucial for understanding pathogenesis and for vaccine development. This involves determining if it contains epitopes that elicit antibody or T-cell responses.
ELISA and ELISpot for Antibody and Cytokine Detection
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique to detect and quantify substances like antibodies or antigens. thermofisher.com To determine if the (192-205) segment is an antigenic epitope that elicits an antibody response, a synthetic peptide corresponding to this sequence can be immobilized on the surface of a microplate. plos.org Serum or plasma from individuals previously exposed to the virus is then added to the plate. If antibodies specific to the (192-205) peptide are present, they will bind to it. This binding is detected using a secondary antibody that is linked to an enzyme, which produces a measurable color change upon the addition of a substrate. thermofisher.com The intensity of the color is proportional to the amount of specific antibody present. nih.gov
While ELISA measures the products of an immune response (antibodies or bulk cytokines), the Enzyme-Linked Immunospot (ELISpot) assay quantifies the cells responsible for the response. nih.govnih.gov It is highly sensitive for detecting rare antigen-specific immune cells. immunology.org To assess the T-cell response to the (192-205) segment, peripheral blood mononuclear cells (PBMCs) are cultured in the wells of a plate pre-coated with an antibody that captures a specific cytokine, such as Interferon-gamma (IFN-γ), a key marker of T-cell activation. uspto.govspringernature.com When the cells are stimulated with the synthetic (192-205) peptide, T cells that recognize this epitope will become activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate directly beneath the cell. After washing the cells away, a second, labeled antibody is used to reveal a spot at the location of each cytokine-secreting cell. uspto.gov Counting these spots provides a precise frequency of peptide-specific T cells. immunology.org
| Assay | Target Detected | Principle | Application for (192-205) Segment |
| ELISA | Antibodies in serum/plasma. thermofisher.com | A synthetic (192-205) peptide coated on a plate captures specific antibodies, which are then detected by an enzyme-linked secondary antibody. plos.org | Quantifies the humoral (antibody) immune response against the (192-205) epitope. |
| ELISpot | Cytokine-secreting cells (e.g., T cells). nih.gov | Measures the frequency of individual cells that secrete a specific cytokine (e.g., IFN-γ) upon stimulation with the (192-205) peptide. nih.govspringernature.com | Quantifies the cellular (T-cell) immune response directed at the (192-205) epitope. |
Flow Cytometry for Phenotyping and Functional Analysis of Immune Cells
Flow cytometry is a powerful technology that allows for the rapid, multi-parameter analysis of individual cells in a suspension. doherty.edu.au It is an ideal tool for dissecting the specific types of immune cells that respond to the (192-205) peptide and for characterizing their functional state. cellsignal.com
In a typical experiment, PBMCs are stimulated in vitro with the synthetic (192-205) peptide. The cells are then stained with a cocktail of fluorescently-labeled antibodies. Each antibody is specific for a particular cell surface or intracellular protein marker. For example, antibodies against CD3, CD4, and CD8 can identify T-cell populations, while markers like CD69 or CD25 can indicate cellular activation. By including antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2), it is possible to simultaneously determine the phenotype of the responding cells and the specific cytokines they produce—a technique known as intracellular cytokine staining (ICS). The stained cells are passed single-file through a laser, and the scattered light and emitted fluorescence are detected, allowing for the quantification and characterization of millions of cells in a short time. doherty.edu.au This provides a detailed profile of the immune response, identifying whether CD4+ helper T cells, CD8+ cytotoxic T cells, or other cell types are activated by the (192-205) epitope. duke.edunih.gov
| Parameter | Description | Markers Used in Flow Cytometry |
| Phenotyping | Identifying the specific type of immune cell responding to the (192-205) peptide. | T Cells: CD3, CD4, CD8 B Cells: CD19, CD20 NK Cells: CD56, CD16 |
| Activation Status | Determining if the cells have been activated by the peptide. | CD69 (early activation), CD25 (IL-2 receptor), HLA-DR |
| Functional Analysis | Measuring the functional response of the activated cells. | Intracellular Cytokines: IFN-γ, TNF-α, IL-2 Cytotoxicity Marker: CD107a (degranulation) |
Evolutionary Trajectories and Phylogenetic Considerations of the Genome Polyprotein 192 205 Segment
Phylogenetic Analysis of the Parent Polyprotein and the (192-205) Segment Across Viral Lineages
Phylogenetic analysis is a cornerstone of molecular evolution, allowing scientists to reconstruct the evolutionary history of genes and organisms. nih.gov By comparing sequences, it is possible to infer relationships between different viral strains and understand how they have evolved over time. nih.govwikipedia.org
To understand the evolutionary history of the 192-205 segment, scientists first collect numerous sequences of the parent polyprotein from different viral isolates or related viral species. These sequences are then aligned using multiple sequence alignment (MSA) tools to identify homologous positions. nih.gov From this alignment, a phylogenetic tree is constructed using statistical methods like Maximum Likelihood or Bayesian inference. nih.govresearchgate.net These methods model the probabilities of specific nucleotide or amino acid substitutions, providing a quantitative basis for the tree's branching patterns (topology) and branch lengths. researchgate.net
Once a reliable phylogenetic tree is established, it can be used for Ancestral Sequence Reconstruction (ASR). ASR is a computational technique that infers the most probable sequence of the ancestral gene or protein at the internal nodes of the tree. nih.govwikipedia.org This "resurrection" of ancestral sequences allows for the study of how proteins have evolved their structure and function over millions of years. wikipedia.orgnih.gov For the 192-205 segment, ASR could reveal the ancestral amino acid sequence before a particular viral lineage diversified, providing a baseline against which to measure subsequent evolutionary changes.
The reconstructed phylogenetic tree is a powerful tool for identifying different evolutionary patterns. Divergent evolution is observed when closely related viral lineages accumulate distinct mutations in the 192-205 segment over time. This divergence might reflect adaptation to different hosts or cellular environments. nih.gov For example, if this segment is part of a protein that interacts with host factors, its sequence may diverge significantly following a cross-species transmission event. nih.govfrontiersin.org
Conversely, convergent evolution occurs when the same or similar mutations arise independently in distantly related viral lineages. This pattern often suggests that the different lineages are facing similar selective pressures. researchgate.net For instance, if the 192-205 segment is part of a viral epitope targeted by the immune system, different viral lineages might independently evolve mutations at the same position within this segment to escape immune recognition. nih.govresearchgate.net
Impact of Segment Variation on Viral Fitness, Replication Efficiency, and Host Adaptation
Viral Fitness and Replication Efficiency: Viral fitness is a measure of a virus's replicative success in a given environment. Many mutations that arise are deleterious and can reduce fitness by destabilizing a protein's structure or disrupting its function, leading to lower replication efficiency. nih.govmdpi.com For instance, if the 192-205 segment is part of a viral protease cleavage site, a mutation could impair the processing of the polyprotein, crippling the production of mature viral proteins and reducing viral replication. nih.govnih.gov However, some mutations can be compensatory, restoring fitness that was lost due to other mutations (e.g., drug resistance mutations). nih.gov
Host Adaptation: When a virus jumps to a new host species, it often must adapt to the new cellular environment. plos.orgembopress.org This adaptation is frequently driven by positive selection on specific amino acid changes. nih.gov A mutation in the 192-205 segment might, for example, increase the binding affinity of a viral protein to a host cell receptor, making entry into the new host's cells more efficient. nih.gov Experimental evolution studies have shown that even a few mutations can be responsible for significant changes in host range and virulence. plos.orgmdpi.com Therefore, tracking variation in this segment across different hosts can provide direct evidence of host adaptation events. nih.gov
| Mutation Type | Hypothetical Location within Polyprotein | Potential Effect on Viral Phenotype | Impact on Viral Fitness |
|---|---|---|---|
| Conserved -> Non-conserved amino acid | Core of a structural protein (e.g., Capsid) | Disrupts protein folding and capsid assembly. | Decrease |
| Change in charge (e.g., Lysine -> Glutamic Acid) | Host-interacting surface (e.g., VPg) | Enhances binding to a new host factor, facilitating replication. | Increase (in new host) |
| Glycine -> Proline | Flexible loop in an enzyme (e.g., Helicase) | Reduces conformational flexibility, impairing enzymatic activity. | Decrease |
| Any change | Recognized immune epitope | Allows evasion of host T-cell or antibody response. | Increase (in immune host) |
Information regarding the specific chemical compound "Genome polyprotein (192-205)" is not available in publicly accessible scientific literature or databases under this designation.
Extensive searches for "Genome polyprotein (192-205)" within the context of virology, including evolutionary and phylogenetic analysis, have yielded no specific results for a viral protein segment with this name. The term does not correspond to a recognized protein or protein fragment in virological databases.
Further investigation revealed a single commercial listing of a peptide named "Genome polyprotein (192-205)" described as a "Tumor Antigen Derived Peptide." This suggests the query may pertain to a specific fragment of a human protein associated with cancer that is used in immunological research, rather than a component of a viral polyprotein. However, the source protein for this commercially available peptide is not identified, making it impossible to retrieve the scientific data required to address the user's detailed outline on evolutionary trajectories, sequence polymorphisms, and other requested topics.
Without a definitive identification of the source organism and protein for the "Genome polyprotein (192-205)" segment, a scientifically accurate and detailed article that adheres to the provided outline cannot be generated. The initial premise of the query—that this is a viral polyprotein segment—appears to be incorrect, and the actual context, likely related to cancer immunology, cannot be explored without knowing the specific human protein from which this peptide is derived.
Therefore, the requested article focusing solely on the chemical compound "Genome polyprotein (192-205)" cannot be produced at this time due to the inability to identify the molecule from the information provided.
Emerging Research Perspectives and Unaddressed Questions Regarding the Genome Polyprotein 192 205 Segment
Elucidation of Novel, Unexplored Functions or Interactions of the Segment
While the primary function of the E1 (192-205) NTD in E1E2 heterodimerization is well-established, recent studies suggest it may harbor additional, previously unexplored roles in viral pathogenesis. One of the most intriguing novel functions to emerge is its potential role in modulating the usage of host cell entry factors. Research has indicated that mutations within the broader N-terminal region of E1 can alter the virus's dependency on specific claudin proteins (claudin-1 and claudin-6) for entry into hepatocytes. nih.govnih.gov This suggests that the E1 NTD may be directly or indirectly involved in the fine-tuning of receptor engagement during the initial stages of infection.
Another surprising discovery points towards a potential role for the E1 protein in the coordination of viral genome packaging. A study identified a mutation in the E1 ectodomain that resulted in the secretion of viral particles devoid of genomic RNA. nih.govnih.gov This finding hints at a previously unknown cross-talk between the E1 glycoprotein (B1211001) and the viral RNA during the assembly of new virions. The precise mechanism and the specific involvement of the 192-205 segment in this process remain to be elucidated, representing a significant area for future investigation.
Furthermore, the interactions of the E1 NTD are not limited to the E2 glycoprotein. The E1 protein as a whole has been shown to interact with various host cell factors, and it is plausible that the 192-205 region contributes to some of these interactions. nih.govmdpi.comwjgnet.com For instance, the E1 protein interacts with the host signal peptidase complex during its processing from the polyprotein. The structural integrity of the NTD is likely crucial for this initial step in its biogenesis. The table below summarizes some of the key interactions involving the E1 glycoprotein, with potential, though not yet fully confirmed, involvement of the 192-205 segment.
| Interacting Partner | Description of Interaction | Potential Relevance of the 192-205 Segment |
| E2 Glycoprotein | Forms a non-covalent heterodimer essential for viral entry. | The 192-205 NTD directly packs against several regions of E2, stabilizing the complex. |
| Claudin-1/Claudin-6 | Host cell co-receptors for viral entry. | Mutations near this region can shift co-receptor preference, suggesting an indirect regulatory role. |
| Viral RNA | Potential interaction during virion assembly to ensure genome packaging. | A mutation in E1 has been shown to uncouple genome packaging from particle release; the role of the NTD is unknown. |
| Host Signal Peptidase | Cleaves E1 from the nascent polyprotein in the endoplasmic reticulum. | Proper folding of the NTD is likely necessary for efficient recognition and cleavage. |
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Holistic Understanding
A holistic understanding of the role of the E1 (192-205) segment requires the integration of multiple layers of biological data. Multi-omics approaches, which combine genomics, proteomics, and metabolomics, offer a powerful strategy to unravel the complex interplay between this viral component and the host cell machinery. broadinstitute.orgnih.govresearchgate.netmdpi.comresearchgate.net
Genomics and Transcriptomics: By analyzing viral genome sequences from a large number of HCV isolates, researchers can identify conserved motifs and patterns of variation within the 192-205 region. This information can be correlated with clinical outcomes, such as viral load, disease progression, and treatment response, to infer the functional significance of specific amino acid residues. Transcriptomic analysis of infected host cells can reveal changes in gene expression profiles that are dependent on the sequence of the E1 NTD, potentially identifying host pathways that are modulated by this viral domain.
Proteomics: Advanced proteomic techniques can be employed to identify the full spectrum of host proteins that interact with the E1 glycoprotein. By using the 192-205 peptide as bait in pull-down assays coupled with mass spectrometry, it may be possible to identify direct binding partners of this specific domain. Furthermore, comparing the proteomes of cells infected with wild-type versus mutant HCV (with alterations in the 192-205 region) can reveal downstream effects on host protein expression and post-translational modifications.
Metabolomics: HCV infection is known to cause profound changes in the host cell's metabolic landscape. Metabolomic profiling of cells infected with different HCV strains or mutants can help to elucidate how variations in the E1 NTD might influence these metabolic alterations. For example, specific mutations in this region could affect the efficiency of viral entry or assembly, leading to distinct metabolic signatures.
The integration of these multi-omics datasets can provide a systems-level view of the function of the E1 (192-205) segment, moving beyond its known structural role to uncover its impact on the broader virus-host interactome.
Application of Advanced Computational and Artificial Intelligence Approaches for Predictive Modeling
The inherent difficulties in experimentally determining the high-resolution structure of the full E1E2 heterodimer have made computational and artificial intelligence (AI) approaches indispensable for studying the E1 (192-205) segment. frontiersin.org
Homology Modeling and Molecular Dynamics: In the absence of a complete experimental structure, researchers have relied on homology modeling to build three-dimensional models of the E1E2 complex. nih.gov These models, often based on the structures of related viral proteins, provide a framework for understanding the spatial arrangement of the E1 NTD and its interactions with E2. Molecular dynamics simulations can then be used to study the flexibility and conformational changes of this region, offering insights into the mechanics of E1E2 assembly and its role in membrane fusion.
AI-Powered Structure Prediction: The advent of AI-powered tools like AlphaFold has revolutionized structural biology. These deep learning-based methods can predict protein structures with remarkable accuracy, even for proteins that have been recalcitrant to experimental determination. The application of AlphaFold to the HCV E1 and E2 glycoproteins has already provided valuable new models of the heterodimer, confirming the structural features of the E1 (192-205) NTD and its interface with E2. nih.gov
Predictive Modeling of Interactions: Computational approaches can also be used to predict the binding affinity of the E1 NTD for E2 and to identify key residues that contribute to this interaction. In silico mutagenesis, where amino acids in the model are computationally altered, can help to predict the functional consequences of mutations in the 192-205 region. Furthermore, docking simulations can be used to explore potential interactions between this domain and other viral or host proteins, generating hypotheses that can be tested experimentally. mdpi.com
The synergy between computational modeling, AI, and experimental validation is crucial for advancing our understanding of the E1 (192-205) segment and for guiding the rational design of novel antiviral therapies.
Development of High-Throughput Screening Platforms for Functional Dissection
To systematically investigate the function of each amino acid within the E1 (192-205) segment and to identify potential inhibitors of its function, high-throughput screening (HTS) platforms are essential.
Mutational Scanning: A comprehensive functional map of the E1 NTD can be generated using deep mutational scanning. This involves creating a library of HCV variants, each with a different mutation in the 192-205 region, and then using a cell-based assay to measure the impact of each mutation on viral fitness. For instance, a cell-cell fusion assay that depends on functional E1E2 can be adapted for a high-throughput format to screen for mutations that disrupt this process. nih.gov Similarly, the production of HCV pseudoparticles (HCVpp) harboring the mutated E1E2 complexes can be used to assess the role of each residue in viral entry.
Screening for Inhibitors: HTS assays can be developed to screen large libraries of small molecules or peptides for their ability to inhibit the function of the E1 (192-205) domain. For example, an assay could be designed to detect compounds that disrupt the interaction between the E1 NTD and the E2 glycoprotein. Another approach would be to screen for compounds that inhibit HCV entry in a manner that is dependent on the wild-type E1 NTD sequence. A trans-complementation system, where an HCV genome with a deleted E1 gene is rescued by providing the E1 protein separately, offers a powerful platform for such screening efforts, as it allows for the specific analysis of E1 function. nih.govfrontiersin.orgresearchgate.net
The development of robust HTS platforms will not only accelerate the functional dissection of the E1 (192-205) segment but also provide a valuable tool for the discovery of novel antiviral agents that target this critical domain.
Future Research Directions for Unraveling Complex Molecular Mechanisms and Biological Roles
Building on the emerging perspectives, future research on the HCV genome polyprotein (192-205) segment should focus on several key areas to unravel its complex molecular mechanisms and biological roles.
High-Resolution Structural Analysis: A primary goal remains the determination of a high-resolution experimental structure of the full-length E1E2 heterodimer in its native, membrane-bound state. This would provide an unambiguous view of the E1 NTD and its interactions, validating and refining the current computational models.
Mapping the E1 NTD Interactome: A systematic effort is needed to identify all the viral and host proteins that interact with the E1 (192-205) domain. This can be achieved through a combination of proteomic approaches and genetic interaction mapping. Understanding this interactome will provide a more complete picture of the diverse functions of this segment.
Mechanistic Studies of Novel Functions: The intriguing observations linking the E1 protein to co-receptor usage and genome packaging warrant further investigation. Future studies should aim to elucidate the precise molecular mechanisms by which the E1 NTD contributes to these processes. This could involve the use of advanced microscopy techniques to visualize the dynamics of E1 during viral assembly and entry.
Translational and Clinical Relevance: The conservation and functional importance of the E1 (192-205) segment make it an attractive target for the development of vaccines and antiviral drugs. Future research should focus on designing immunogens that can elicit neutralizing antibodies against this region and on identifying small molecules that can disrupt its function. nih.govnatap.orgresearchgate.net The development of nanoparticle-based vaccines that present the E1E2 complex in a native-like conformation is a particularly promising avenue. nih.gov
A deeper understanding of the multifaceted roles of the HCV genome polyprotein (192-205) segment will be critical for the development of next-generation therapies to combat Hepatitis C, a major global health challenge.
Q & A
Basic Research Questions
Q. How can I experimentally validate the cleavage sites within Genome polyprotein (192-205)?
- Methodological Answer : Use a combination of SDS-PAGE and mass spectrometry (MS) to detect proteolytic fragments. For SDS-PAGE, follow Laemmli's buffer system to denature proteins and resolve fragments by molecular weight . Subsequent MS analysis (e.g., LC-MS/MS) identifies cleavage products by matching peptide sequences to databases like UniProt. Include protease inhibitors in lysis buffers to prevent unintended degradation.
- Data Validation : Compare observed fragment sizes with predicted cleavage patterns from tools like ProP 1.0 or NetCorona.
Q. What in silico tools are recommended for predicting interactions between Genome polyprotein (192-205) and host proteins?
- Methodological Answer : Use genome-wide protein-protein interaction (PPI) prediction tools such as STRING or InterProScan. For sequence-specific queries, leverage UniProt's Advanced Search with filters for "Genome polyprotein (192-205)" and "Homo sapiens" to retrieve experimentally validated interactors . Cross-reference results with the Human Protein Atlas for tissue-specific expression data .
- Workflow :
- Input UniProt ID for Genome polyprotein (192-205).
- Apply "Interaction" filters in UniProt to generate a network map.
- Validate predictions using co-immunoprecipitation (Co-IP) or yeast two-hybrid assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cleavage efficiency data for Genome polyprotein (192-205) across different experimental systems?
- Methodological Answer : Perform a meta-analysis integrating variables such as:
- Expression systems (e.g., bacterial vs. mammalian cell lines affecting post-translational modifications).
- Protease concentrations (kinetic assays to quantify cleavage rates under standardized conditions).
- Structural context (use AlphaFold2 to model 3D conformation and identify steric hindrance at cleavage sites).
Q. What experimental design is optimal for mapping genetic variations that alter Genome polyprotein (192-205) functionality?
- Methodological Answer :
- Step 1 : Use PolyPhen-2 to predict the impact of nonsynonymous SNPs on protein structure. Input the polyprotein sequence and variants from dbSNP .
- Step 2 : Validate high-risk variants via CRISPR-Cas9 editing in cell lines, followed by functional assays (e.g., fluorescence-based reporter systems to measure cleavage activity).
- Step 3 : Perform deep mutational scanning to assess all possible single-amino-acid substitutions systematically.
Methodological Resources
Q. How can I synthesize a codon-optimized gene construct for recombinant expression of Genome polyprotein (192-205)?
- Back-Translation Strategy :
- Use the amino acid sequence to design degenerate codons, prioritizing host-specific codon bias (e.g., E. coli or HEK293 cells). Tools like GeneDesign or DNAWorks automate this process.
- Refer to codon frequency tables (example below) to avoid rare tRNAs:
| Amino Acid | Number of Codons |
|---|---|
| Leu | 6 |
| Arg | 6 |
| Ser | 6 |
| Met | 1 |
| (Adapted from ) |
Reproducibility and Transparency
Q. What criteria should be included in a research protocol to ensure reproducibility in studies on Genome polyprotein (192-205)?
- Checklist :
- Experimental Details : Specify cell lines, protease sources, and buffer compositions (e.g., Laemmli buffer for SDS-PAGE) .
- Data Sharing : Deposit raw MS spectra in public repositories (e.g., PRIDE) and code for in silico analyses in GitHub.
- Statistical Reporting : Include power analysis, random seed values for bioinformatics tools, and error margins for kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
